(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 1172579-62-2
VCID: VC2933716
InChI: InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)23(4)21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,13H2,1-4H3,(H,24,25)/t19-/m1/s1
SMILES: CC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid

CAS No.: 1172579-62-2

Cat. No.: VC2933716

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid - 1172579-62-2

Specification

CAS No. 1172579-62-2
Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C22H25NO4/c1-22(2,3)19(20(24)25)23(4)21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,13H2,1-4H3,(H,24,25)/t19-/m1/s1
Standard InChI Key IMZRODMJJYKXHI-LJQANCHMSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid belongs to the family of N-methylated amino acid derivatives. Its structure incorporates several key features:

  • An Fmoc protecting group attached to the nitrogen atom, which provides protection during peptide synthesis reactions

  • A methyl group on the nitrogen (N-methylation), which alters the compound's reactivity and the properties of resulting peptides

  • A tert-leucine backbone with 3,3-dimethyl substitution, providing steric bulk

  • The (S) configuration at the alpha carbon, corresponding to the L-form of the amino acid

This structure is similar to other Fmoc-protected amino acids, but the critical N-methylation significantly differentiates it by eliminating a potential hydrogen bond donor and introducing conformational constraints around the peptide bond . The bulky tert-butyl side chain combined with N-methylation creates a unique steric environment that influences peptide folding and stability.

Physical and Chemical Properties

Based on structural similarities with related compounds, the following physical and chemical properties can be established:

PropertyValueBasis
Molecular FormulaC22H25NO4Similar to related compounds
Molecular Weight~367.44 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar Fmoc-amino acids
AppearanceWhite to light yellow powder/crystalsTypical for this class of compounds
Melting PointApproximately 125-130°CEstimated from similar compounds
Specific RotationAround -10° to -15° (c=1, MeOH)Based on related N-methylated amino acids
SolubilitySoluble in chloroform, dichloromethane, DMFIndicated by synthetic procedures
StabilitySensitive to basic conditionsCharacteristic of Fmoc-protected compounds

The compound's solubility in organic solvents makes it compatible with standard peptide synthesis protocols, while its stability allows for storage at room temperature, preferably in cool, dark conditions (<15°C) .

Synthesis Methods

N-Methylation Strategies

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid typically involves N-methylation of Fmoc-protected tert-leucine. Several methods have been developed for N-methylation:

  • Direct methylation using methyl iodide and sodium hydride: "The N-methylation of Boc-protected leucine and phenylalanine methyl ester was achieved by treatment with methyl iodide and sodium hydride" . This approach can be adapted for Fmoc-protected amino acids with careful control of reaction conditions.

  • Oxazolidinone formation and reduction: This two-step process involves forming an oxazolidinone intermediate followed by reductive cleavage: "the oxazolidinone (48) (310 mg, 1.1 mmol) was taken up in chloroform (6 ml) and triethylsilane (540 μl) was added followed by trifluoroacetic acid (6 ml) and the mixture was left to stand at room temperature for 2 d" . The reduction selectively opens the oxazolidinone ring while preserving the N-methyl group.

Protecting Group Strategies

The synthesis requires careful consideration of protecting group strategies, particularly given the base-sensitivity of the Fmoc group. Two main approaches exist:

  • Pre-methylation approach: L-tert-leucine is first N-methylated, followed by Fmoc protection. This approach avoids potential base-induced Fmoc removal during the methylation step.

  • Post-methylation approach: Fmoc-L-tert-leucine is subjected to N-methylation under controlled conditions that preserve the Fmoc group.

The choice between these approaches depends on factors such as reagent availability, desired scale, and compatibility with downstream applications . Both methods require careful purification to ensure high purity of the final product, which is critical for peptide synthesis applications.

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid serves as a key building block in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy allows for selective deprotection under mild conditions, making it compatible with standard SPPS protocols.

The incorporation of this N-methylated amino acid into peptide sequences introduces several advantageous properties:

  • Increased proteolytic stability: N-methylation eliminates the hydrogen bond donor capacity of the amide nitrogen, making the peptide bond less susceptible to enzymatic hydrolysis.

  • Altered conformational preferences: N-methylation restricts rotation around the peptide bond, potentially stabilizing specific secondary structures such as β-turns or helical conformations.

  • Enhanced membrane permeability: N-methylated peptides often show improved cell penetration capabilities, addressing one of the key limitations of peptide therapeutics .

Cyclization and Peptidomimetics

The N-methylated amino acid is particularly valuable in the synthesis of cyclic peptides and peptidomimetics:

"N-methylated cyclooligopeptide (4) was accomplished with an 89% yield, and NMM proved to be an effective base for the cyclization of the linear tetrapeptide segment in comparison to TEA and pyridine" .

The presence of N-methylation facilitates peptide cyclization by:

  • Reducing the energy barrier for cis-trans isomerization around the peptide bond

  • Limiting the conformational space, thereby promoting intramolecular cyclization

  • Enhancing the solubility of peptide intermediates in organic solvents commonly used for cyclization reactions

These properties make (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid an important tool for developing structurally constrained peptides with enhanced pharmacological properties .

Pharmaceutical Applications

Drug Development

The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid into peptides has significant implications for drug development:

"Its unique structure allows for the development of novel pharmaceuticals, especially in the design of peptide-based drugs that target specific biological pathways" .

The N-methylation introduces several drug-like properties that address common limitations of peptide therapeutics:

  • Improved oral bioavailability: N-methylation reduces hydrogen bonding potential, potentially enhancing intestinal absorption.

  • Extended half-life: N-methylated peptides show increased resistance to proteolytic degradation, leading to prolonged circulation time in vivo.

  • Enhanced target selectivity: The conformational constraints introduced by N-methylation can improve binding selectivity to target receptors, potentially reducing off-target effects .

Antimicrobial and Anthelmintic Activities

Research has demonstrated that N-methylated peptides often exhibit enhanced antimicrobial and anthelmintic activities compared to their non-methylated counterparts:

Analytical Characterization

Spectroscopic Methods

The characterization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The N-methyl group typically appears as a distinctive singlet around 2.7-3.0 ppm

    • 13C NMR: Characteristic shifts for the N-methyl carbon and the quaternary alpha carbon

As noted in one research paper: "the 1H and 13C NMR spectra clearly indicate the presence of the N-methyl group and a methylene group associated with the oxatriazine" and "appearance of the expected CH3 at δ 2.72 indicating that only the oxazolidinone ring is reductively cleaved" .

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the carbonyl groups (Fmoc carbamate and carboxylic acid)

    • Distinctive bands for the aromatic rings of the Fmoc group

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation

    • Characteristic fragmentation patterns that can verify the structure

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the preferred method for purity assessment, with typical specifications requiring >98.0% purity for commercial products . For chiral analysis, methods may include:

  • Chiral HPLC using specialized stationary phases

  • Polarimetry to verify the specific rotation

  • Derivatization with chiral reagents followed by conventional HPLC analysis

These analytical methods are crucial for ensuring the compound's identity, purity, and stereochemical integrity, which are critical parameters for its application in peptide synthesis and pharmaceutical research .

ParameterTypical SpecificationMethod
Purity>98.0%HPLC
Optical Purity>99% eeChiral HPLC or Polarimetry
Specific RotationWithin defined rangePolarimetry
IdentityConforms to structureNMR, IR, MS
Water Content<0.5%Karl Fischer titration
Residual SolventsWithin ICH limitsGC analysis

These strict quality control parameters ensure the compound's suitability for peptide synthesis applications, particularly for pharmaceutical research where high purity is critical .

Future Research Directions

Advanced Peptide Therapeutics

The unique properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid position it as a valuable building block for next-generation peptide therapeutics. Future research directions may include:

  • Development of targeted peptide drugs with enhanced stability and bioavailability

  • Creation of peptide libraries incorporating N-methylated residues for high-throughput screening

  • Design of peptide-based delivery systems for small molecules or biologics

The proven antimicrobial and antifungal activities of N-methylated peptides suggest particularly promising applications in infectious disease treatment .

Synthesis and Methodology Improvements

Opportunities for advancing the synthesis and application of this compound include:

  • Development of more efficient and selective N-methylation methods

  • On-resin N-methylation strategies compatible with automated peptide synthesizers

  • Sustainable and environmentally friendly synthetic routes

  • Novel protecting group strategies that facilitate N-methylation while minimizing side reactions

These methodological improvements would enhance the accessibility and utility of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3,3-dimethylbutanoic acid for both research and industrial applications .

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